3-(3,5-Dichlorophenylamino)propionic acid

説明

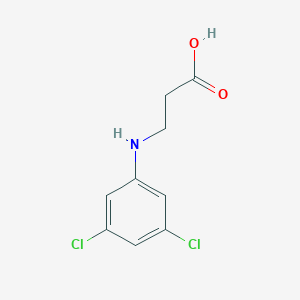

3-(3,5-Dichlorophenylamino)propionic acid is a substituted phenylpropionic acid derivative featuring a 3,5-dichlorophenyl group linked via an amino moiety to a propionic acid backbone. Compound I crystallizes in a triclinic system (space group P1) with unit cell parameters a = 4.8568 Å, b = 8.6677 Å, c = 13.9038 Å, and angles α = 74.467°, β = 80.495°, γ = 82.712° . Its molecular packing involves O–H···O hydrogen-bonded dimers and C–Cl···π interactions, which stabilize the crystal lattice .

特性

IUPAC Name |

3-(3,5-dichloroanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-3-7(11)5-8(4-6)12-2-1-9(13)14/h3-5,12H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQFNPSDKJAWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476617 | |

| Record name | N-(3,5-Dichlorophenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150571-02-1 | |

| Record name | N-(3,5-Dichlorophenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Michael Addition with Acrylonitrile Followed by Hydrolysis

The Michael addition of 3,5-dichloroaniline to acrylonitrile represents a widely utilized method for constructing the β-aminopropionitrile intermediate. In this two-step process, the primary amine undergoes nucleophilic attack on the α,β-unsaturated nitrile under basic conditions, followed by hydrolysis to yield the target carboxylic acid.

Reaction Mechanism

-

Nucleophilic Addition : 3,5-Dichloroaniline reacts with acrylonitrile in the presence of a base (e.g., potassium hydroxide), forming 3-(3,5-dichlorophenylamino)propionitrile. The base deprotonates the amine, enhancing its nucleophilicity for conjugate addition to the electrophilic β-carbon of acrylonitrile .

-

Hydrolysis : The nitrile intermediate is hydrolyzed under acidic (e.g., HCl) or basic (e.g., NaOH) conditions to produce 3-(3,5-dichlorophenylamino)propionic acid. Acidic hydrolysis proceeds via protonation of the nitrile, forming an iminium ion that undergoes hydration, while basic hydrolysis generates a carboxylate intermediate .

Optimization Insights

-

Temperature Control : Maintaining 0–5°C during the addition step minimizes side reactions such as polymerization of acrylonitrile .

-

Solvent Selection : Tetrahydrofuran (THF)-water mixtures enhance solubility of intermediates, as demonstrated in analogous syntheses of dichlorophenyl propionic acids .

Ethyl Acrylate-Based Alkylation and Saponification

This method employs ethyl acrylate as a Michael acceptor, enabling the formation of an ester intermediate that is subsequently saponified to the carboxylic acid.

Synthetic Procedure

-

Alkylation : 3,5-Dichloroaniline reacts with ethyl acrylate in anhydrous THF using sodium hydride as a base. The amine attacks the β-carbon of the α,β-unsaturated ester, yielding ethyl 3-(3,5-dichlorophenylamino)propionate .

-

Saponification : The ester is hydrolyzed with aqueous NaOH or LiOH, followed by acidification with HCl to precipitate the free acid .

Advantages

-

High Yields : Ethyl acrylate’s superior electrophilicity compared to acrylonitrile often results in higher conversion rates (70–85% reported in analogous systems) .

-

Mild Conditions : Saponification at room temperature prevents decarboxylation, a common side reaction in acidic hydrolyses .

Nucleophilic Substitution with Halopropionic Acid Derivatives

Direct alkylation of 3,5-dichloroaniline with 3-bromopropionic acid offers a single-step route, though competing over-alkylation necessitates careful optimization.

Protocol

-

3,5-Dichloroaniline and 3-bromopropionic acid are refluxed in acetone with excess potassium carbonate. The base scavenges HBr, driving the reaction toward mono-alkylation .

-

Yield Enhancement : A 2:1 molar ratio of amine to halopropionic acid suppresses di-alkylation, achieving ~60% isolated yield in related arylpropionic acid syntheses .

Limitations

-

Byproduct Formation : Residual di-alkylated products require chromatographic purification, increasing process complexity .

Carbodiimide-Mediated Coupling of Preformed Intermediates

For stereochemically controlled syntheses, this compound can be assembled via coupling of 3,5-dichloroaniline with protected propionic acid derivatives.

Key Steps

-

Activation : 3-Chloropropionic acid is converted to its acid chloride using thionyl chloride .

-

Coupling : The acid chloride reacts with 3,5-dichloroaniline in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), to form the target compound .

Applications

-

Stereoselectivity : Chiral auxiliaries (e.g., oxazolidinones) enable enantioselective synthesis, critical for pharmacological studies .

Comparative Analysis of Methods

| Method | Reagents | Yield | Complexity | Stereocontrol |

|---|---|---|---|---|

| Michael Addition | Acrylonitrile, KOH | 65–75% | Moderate | None |

| Ethyl Acrylate Alkylation | Ethyl acrylate, NaH | 70–85% | Low | None |

| Nucleophilic Substitution | 3-Bromopropionic acid | ~60% | High | None |

| Carbodiimide Coupling | SOCl₂, DMAP | 50–65% | High | Achievable |

化学反応の分析

3-(3,5-Dichlorophenylamino)propionic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

科学的研究の応用

3-(3,5-Dichlorophenylamino)propionic acid has several scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is employed in studies involving protein interactions and enzyme inhibition.

Medicine: Research into its potential therapeutic effects, particularly in the context of proteomics and drug development, is ongoing.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-(3,5-Dichlorophenylamino)propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

類似化合物との比較

Halogen-Substituted Analogs

- 3-(3,5-Dichloroanilinocarbonyl)propionic acid (Compound I): Bond Distances: The C=O bonds in the carboxylate and carbonyl groups measure 1.219 Å and 1.225 Å, respectively. These values are consistent with similar nitro-substituted analogs (e.g., 1.223 Å and 1.221 Å in 3-(3-nitrophenylaminocarbonyl)propionic acid), indicating minimal electronic perturbation from chlorine substitution . Hydrogen Bonding: Forms R₂²(8) rings via O–H···O interactions (O···O distance: ~2.65 Å) and N–H···O bonds (N···O: ~3.04 Å), contributing to dimeric assembly .

- 3-(2,5-Dichlorophenyl)propanoic acid: Lacks the anilinocarbonyl group, resulting in simpler intermolecular interactions. No crystal data is provided, but its molecular weight (219.06 g/mol) suggests lower density compared to Compound I (262.08 g/mol) .

Methoxy-Substituted Analogs

- 3-(3,5-Dimethoxyphenyl)propionic acid :

- Melting Point : 99°C, significantly higher than halogenated analogs, likely due to reduced steric hindrance and enhanced dipole-dipole interactions from methoxy groups .

- Solubility : Methoxy groups increase hydrophilicity compared to chloro-substituted derivatives, making it more suitable for aqueous-phase reactions .

Structural and Crystallographic Comparisons

生物活性

3-(3,5-Dichlorophenylamino)propionic acid (CAS No. 150571-02-1) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : 3-(3,5-dichloroanilino)propanoic acid

- Molecular Formula : C9H9Cl2NO2

- Molecular Weight : 234.08 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound acts as an inhibitor in various biochemical pathways, modulating activities that are crucial for cellular function.

Key Mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, affecting processes such as signal transduction and gene expression.

- Protein Interaction : The compound is utilized in studies exploring protein interactions, which are vital for understanding its potential therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain pathogens, making it a candidate for further exploration in infection control .

- Anti-inflammatory Effects : There are indications that this compound may modulate inflammatory responses, although specific pathways and mechanisms require further elucidation.

- Potential Neuroprotective Effects : Some studies have suggested that it may have neuroprotective properties, which could be beneficial in neurodegenerative disease models.

Case Study 1: Inhibition of Pseudomonas aeruginosa T3SS

A study investigated the inhibitory effects of various compounds on the type III secretion system (T3SS) of Pseudomonas aeruginosa, a major pathogen in immunocompromised patients. Although the primary focus was on other compounds, the study highlighted the potential for similar compounds like this compound to inhibit T3SS-mediated secretion processes .

Case Study 2: Metabolic Profiling

In a rat metabolism study, related compounds were analyzed to determine their metabolic pathways and potential biomarkers for human exposure. While direct data on this compound was limited, findings from similar compounds suggest that it may undergo significant metabolic transformations that could influence its biological activity .

Research Applications

The compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a lead compound for developing new drugs targeting specific biochemical pathways.

- Biological Studies : Researchers utilize it to investigate protein interactions and enzyme inhibition mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(3,5-Dichlorophenylamino)butyric acid | Longer carbon chain | Potentially different reactivity |

| 3-(3,5-Dichlorophenyl)propionic acid | Lacks amino group | May exhibit altered biological effects |

| 3-(3,5-Dichlorophenylamino)acetic acid | Shorter carbon chain | Different chemical properties |

Q & A

Q. What are the recommended synthetic routes for 3-(3,5-Dichlorophenylamino)propionic acid, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via condensation reactions involving 3,5-dichloroaniline and β-propiolactone derivatives. A common approach involves coupling 3,5-dichlorophenylamine with acrylic acid derivatives under basic conditions (e.g., NaOH in ethanol). Optimization includes controlling temperature (60–80°C) and reaction time (12–24 hours) to minimize side products like dimerization or incomplete substitution. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound . For structural analogs, microwave-assisted synthesis has been reported to reduce reaction times by 50% while maintaining yields ≥75% .

Q. What analytical methods are most effective for characterizing purity and structural integrity?

- NMR Spectroscopy : and NMR (in DMSO- or CDCl) confirm the presence of the dichlorophenyl group (δ 7.2–7.6 ppm for aromatic protons) and the propionic acid backbone (δ 2.5–3.5 ppm for CH groups).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) achieve >95% purity.

- Mass Spectrometry : ESI-MS in negative ion mode typically shows [M–H] peaks at m/z 262–264 (depending on isotopic chlorine patterns) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While specific safety data for this compound are limited, guidelines for structurally similar chlorinated aromatic acids recommend:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (vermiculite).

- Waste Disposal : Incineration in halogen-approved facilities to prevent environmental release .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, in related dichlorophenyl derivatives, SCXRD revealed:

- Crystal System : Triclinic (space group P1) with unit cell parameters a = 4.8568 Å, b = 8.6677 Å, c = 13.9038 Å.

- Hydrogen Bonding : Carboxylic acid groups form dimers (O–H···O distances: 2.68–2.72 Å), stabilizing the crystal lattice.

- Software : SHELX suite (SHELXL for refinement) is widely used for structure solution. Data collection with a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) achieves high-resolution (<0.8 Å) structures .

Q. How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Dose-Response Studies : Test across a broad concentration range (nM to mM) to identify non-linear effects.

- Control Experiments : Use negative controls (e.g., non-chlorinated analogs) to isolate the role of the dichlorophenyl group.

- Mechanistic Assays : Pair cytotoxicity assays (MTT or resazurin) with target-specific tests (e.g., enzyme inhibition via fluorescence polarization). Discrepancies may arise from off-target effects or solvent interference (e.g., DMSO >1% can artifactually suppress activity) .

Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives of this compound?

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring’s 4-position to enhance electrophilic reactivity.

- Backbone Modifications : Replace the propionic acid with α-methyl or β-alanine analogs to alter steric bulk and solubility.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G**) predict electrostatic potential surfaces, guiding rational design of derivatives with improved binding to target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。